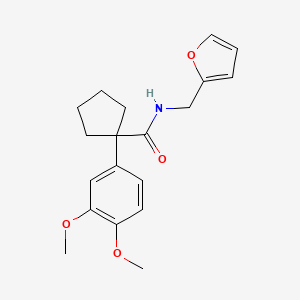
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DFMCPA" and is a cyclic amide that contains both furanyl and dimethoxyphenyl moieties. The unique structure of DFMCPA has led to its investigation as a potential tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of DFMCPA is not fully understood, but it is believed to act as a selective inhibitor of VGSCs. This inhibition is thought to occur through binding to specific sites on the channel protein, thereby preventing its activation and subsequent ion flux.
Biochemical and Physiological Effects
DFMCPA has been shown to have various biochemical and physiological effects, including the inhibition of VGSCs and the modulation of synaptic transmission. In addition, DFMCPA has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DFMCPA in lab experiments is its selectivity for VGSCs, which allows for targeted investigation of these channels in various physiological processes. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving DFMCPA. One area of interest is its potential use as a therapeutic agent for pain management, as it has shown promise in animal models. Additionally, further investigation into its mechanism of action may lead to a better understanding of VGSCs and their role in various physiological processes. Finally, DFMCPA may have potential applications in drug discovery and development, as it represents a unique chemical structure with potential pharmacological activity.
Synthesis Methods
DFMCPA can be synthesized using a variety of methods, but one common approach involves the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, DFMCPA.
Scientific Research Applications
DFMCPA has been investigated for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. One area of interest is its potential as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs) that play a crucial role in the propagation of action potentials in neurons. DFMCPA has been shown to selectively inhibit VGSCs, making it a potential tool for studying the role of these channels in various physiological processes.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-8-7-14(12-17(16)23-2)19(9-3-4-10-19)18(21)20-13-15-6-5-11-24-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKUPNDFADFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
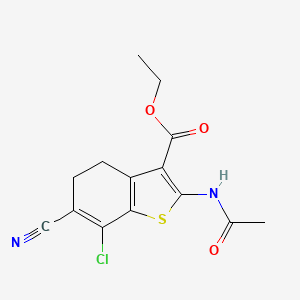
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
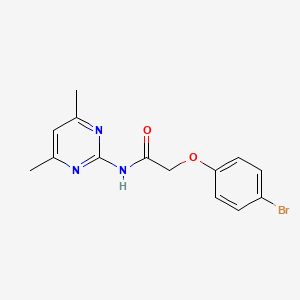

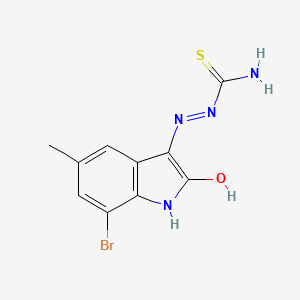
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
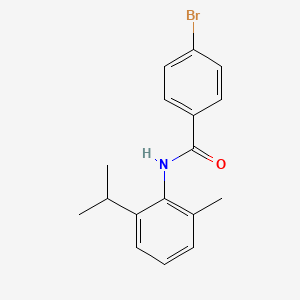

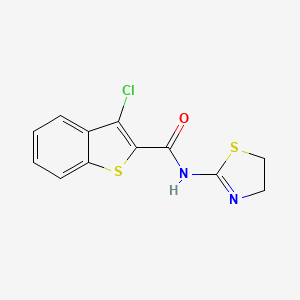
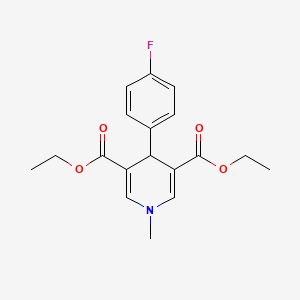
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)